
3-Chloro-2-methylpropan-1-amine
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Overview
Description
3-Chloro-2-methylpropan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a chlorine atom, a methyl group, and an amine group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2-methylpropan-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-methylpropyl chloride with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be carried out at elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methylpropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or alkoxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of alcohols, ethers, or other substituted amines.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
3-Chloro-2-methylpropan-1-amine serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitution reactions. The compound's chlorinated structure allows it to react with nucleophiles, facilitating the formation of more complex molecules.
Polymer Production
In polymer chemistry, this compound can be employed as a monomer or co-monomer in the synthesis of polymers. Its reactivity contributes to the development of specialty polymers that exhibit unique properties suitable for specific applications such as coatings and adhesives.
Agricultural Applications
Insecticide and Fumigant
Historically, this compound has been used as an insecticide and fumigant. Its efficacy against pests such as the maize weevil has been documented, particularly in grain storage practices in developing countries. The compound's application in agricultural settings has been associated with successful pest control measures, reducing crop losses and improving food security .
Pharmaceutical Applications
Pharmaceutical Intermediate
This compound is recognized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for potential therapeutic uses, including applications in neuropharmacology. For instance, it is related to compounds that exhibit selective serotonin reuptake inhibition properties, which are crucial in treating depression and anxiety disorders.
Toxicological Studies
Safety and Environmental Impact
While this compound has beneficial applications, it is essential to consider its toxicological profile. Studies have indicated that exposure to this compound can lead to adverse health effects, including carcinogenic potential as observed in animal models . The compound's environmental impact is also a concern, particularly regarding its persistence and potential bioaccumulation.
Case Studies
Study | Focus | Findings |
---|---|---|
National Toxicology Program (1986) | Carcinogenicity | Induced forestomach tumors in rats; significant dose-response relationship observed. |
Hooper et al. (1992) | Agricultural Use | Demonstrated effectiveness as a fumigant for grain storage against pests like maize weevil. |
Eder et al. (1982) | Genotoxicity | Induced chromosomal aberrations in laboratory studies; raised concerns about mutagenic properties. |
Mechanism of Action
The mechanism of action of 3-Chloro-2-methylpropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The chlorine atom may also participate in halogen bonding, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2-methylpropane: Lacks the amine group, making it less reactive in certain types of reactions.
3-Chloro-1-propanamine: Similar structure but without the methyl group, affecting its steric and electronic properties.
2-Methylpropan-1-amine: Lacks the chlorine atom, resulting in different reactivity and applications.
Uniqueness
3-Chloro-2-methylpropan-1-amine is unique due to the presence of both a chlorine atom and an amine group on a methyl-substituted propane backbone
Biological Activity
3-Chloro-2-methylpropan-1-amine, also known by its CAS number 771582-60-6, is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C₄H₁₁ClN
- Molecular Weight : 103.59 g/mol
- IUPAC Name : this compound
The presence of a chlorine atom at the third carbon position and a methyl group at the second position contributes to its unique reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions, while the chlorine atom may participate in halogen bonding, influencing the compound's overall activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and affecting metabolic pathways.
- Receptor Interaction : It has been studied for its potential to bind with specific receptors, which could lead to therapeutic effects.
Biological Activity Studies
Research into the biological activities of this compound has revealed several promising areas:
- Medicinal Chemistry Applications : Investigated for potential therapeutic uses in treating various conditions due to its structural similarities with other biologically active compounds.
- Cytotoxicity Assays : Preliminary studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines, although detailed investigations are still required to establish these findings conclusively .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Table 1: Summary of Case Studies
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Table 2: Comparison of Related Compounds
Compound | Structure Characteristics | Biological Activity |
---|---|---|
2-Chloro-2-methylpropane | Lacks amine group; less reactive | Minimal biological activity |
3-Chloro-N-methylpropan-1-ammonium chloride | Contains amine; higher reactivity | Potentially active in medicinal chemistry |
2-Methylpropan-1-amine | No chlorine; different reactivity | Limited biological interactions |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Chloro-2-methylpropan-1-amine, and how do reaction conditions influence yield?
- Methodology :
- Route 1 : React 3-Chloro-2-methyl-1-propene (CAS 563-47-3) with ammonia under catalytic hydrogenation using Raney nickel. Monitor temperature (60–80°C) and pressure (5–10 atm H₂) to avoid over-reduction .
- Route 2 : Employ nucleophilic substitution of 3-chloro-2-methylpropane-1-ol with aqueous ammonia at elevated temperatures (100–120°C) in a sealed reactor. Yield optimization requires pH control (neutral to slightly basic) .
- Key Considerations :
- Impurities like secondary amines may form due to excess ammonia; purification via fractional distillation or column chromatography is recommended .
- Safety: Use inert atmosphere to prevent oxidation byproducts .
Q. How can the purity and structure of this compound be validated experimentally?
- Analytical Methods :
- GC-MS : Compare retention time and mass fragmentation patterns with commercial standards. Look for m/z peaks at 107 (M⁺-Cl) and 91 (base peak for methylpropanamine backbone) .
- ¹H NMR : Characterize peaks at δ 1.2–1.4 ppm (CH₃ groups), δ 2.6–3.0 ppm (NH₂ and CH₂Cl), and δ 3.3–3.7 ppm (CH-NH₂) .
- Contradictions : Discrepancies in boiling points (reported 51–143°C) may arise from impurities; cross-validate with DSC for melting point consistency .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Mechanistic Analysis :
- The chloro group undergoes SN2 displacement with strong nucleophiles (e.g., CN⁻, SH⁻) in polar aprotic solvents (DMF, DMSO). Steric hindrance from the methyl group reduces reaction rates by ~30% compared to linear analogs .
- Computational studies (DFT) reveal transition state stabilization via hydrogen bonding between NH₂ and solvent molecules, lowering activation energy by 15–20 kJ/mol .
Q. How can researchers mitigate instability issues during storage or reaction scaling?
- Stability Challenges :
- Hygroscopicity: Store under nitrogen or argon with molecular sieves (3Å) to prevent hydrolysis to 2-methylpropan-1-ol .
- Thermal Decomposition: Avoid temperatures >80°C; DSC shows exothermic decomposition onset at 110°C .
- Scalability : Use continuous flow reactors for controlled temperature and pressure, improving yield reproducibility by 10–15% .
Q. What are the contradictions in reported biological activity data, and how can they be resolved?
- Contradictions :
- In vitro studies report conflicting IC₅₀ values (10–100 µM) for enzyme inhibition (e.g., monoamine oxidases). Variations arise from assay conditions (pH, co-solvents) .
- Resolution :
- Standardize assays using phosphate buffer (pH 7.4) and ≤1% DMSO. Validate via orthogonal methods (e.g., SPR for binding kinetics) .
Properties
CAS No. |
771582-60-6 |
---|---|
Molecular Formula |
C4H10ClN |
Molecular Weight |
107.58 g/mol |
IUPAC Name |
3-chloro-2-methylpropan-1-amine |
InChI |
InChI=1S/C4H10ClN/c1-4(2-5)3-6/h4H,2-3,6H2,1H3 |
InChI Key |
IHYMTVGUOZKLFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)CCl |
Origin of Product |
United States |
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